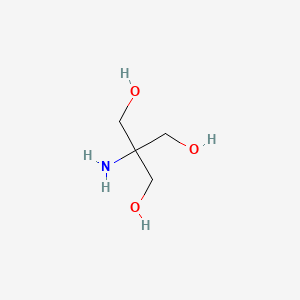
(5R)-Dinoprost tromethamine
Cat. No. B1681592
Key on ui cas rn:
77-86-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745671B2
Procedure details


Meanwhile, enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and IOU of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under conditions of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the Atu4375 gene product and the Atu3234 gene product of Agrobacterium tumefacience C58, the BG14057 gene product of Bacillus subtilis 168, the Xcc3438 gene product of Xanthomonas campestris pv. campestris, and the Atu4375 gene product, and the Atu3234 gene product of AB10121 strain were found to have a high enzyme activity, and 100% of the product was scyllo-inositol obtained by the reduction, while myo-inositol that is an isomer thereof was not detected. As a result, recombinant enzymes derived from the above-mentioned genes were found to have a high scyllo-inositol dehydrogenase activity, and the gene products were scyllo-inositol dehydrogenase. Meanwhile, in the products obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzymes were found to stereospecifically reduce scyllo-inosose into scyllo-inositol.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One


[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Three

[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Three

[Compound]
Name
4E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name
Identifiers


|
REACTION_CXSMILES
|
[C@H:1]1([OH:12])[CH:7]([OH:8])[C@@H:6]([OH:9])[C@H:5]([OH:10])[C:3](=[O:4])[C@@H:2]1[OH:11].C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3OP(O)(O)=O)C=2N=1.C(#N)C.[C@@H]1(O)[C@@H](O)[C@H](O)[C@@H](O)[C@H](O)[C@H]1O>C(O)C(N)(CO)CO>[CH:3]1([OH:4])[CH:2]([OH:11])[CH:1]([OH:12])[CH:7]([OH:8])[CH:6]([OH:9])[CH:5]1[OH:10]
|
Inputs


Step One
|
Name
|
scyllo-inosose
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
[C@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Step Three
[Compound]
|
Name
|
strong base
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
strong acid
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
4E
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Six
[Compound]
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O)O
|
Step Eight
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C(CO)(CO)N)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, the supernatant was diluted 2-fold
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
under conditions of a column temperature of 40° C.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
